molecular formula C16H18N4O2S B2631516 N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1173482-21-7

N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2631516
CAS No.: 1173482-21-7
M. Wt: 330.41
InChI Key: PIPGHCYEWMIUGP-UHFFFAOYSA-N
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Description

N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide ( 1173482-21-7) is a synthetic small molecule with a molecular formula of C16H18N4O2S and a molecular weight of 330.4 . This compound features a benzothiazole core fused with a pyrazole carboxamide group, a structural motif of significant interest in medicinal chemistry for its potential biological activities . Compounds containing benzothiazole and pyrazole scaffolds are extensively investigated in pharmaceutical research for their broad physiological activities. Heterocyclic compounds like this one are particularly notable in the development of novel antiviral agents, as these structures are frequently explored for their activity against a range of viruses . The structural architecture of this molecule suggests potential as a valuable scaffold for probing biological mechanisms and designing new therapeutic candidates in preclinical research. Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-5-22-11-6-7-13-14(9-11)23-16(19(13)3)17-15(21)12-8-10(2)20(4)18-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPGHCYEWMIUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C(=C3)C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-ethoxy-3-methylbenzothiazole with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized benzothiazole derivatives .

Scientific Research Applications

N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. In antimicrobial applications, it may disrupt the cell membrane or interfere with essential metabolic processes of the microorganisms .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Benzo[d]thiazole vs. Benzodioxine/Thiadiazole :
    The target compound’s benzo[d]thiazole ring differs from the benzodioxine-based thiadiazole derivatives synthesized in . Benzodioxine systems (e.g., 2,3-dihydrobenzo[b][1,4]dioxin) exhibit enhanced electron-donating properties due to oxygen atoms, whereas the sulfur-containing benzothiazole in the target compound may confer distinct electronic and steric profiles, influencing binding interactions .

  • Pyrazole Carboxamide vs. Triazole-Thione :
    Unlike the triazole-thione derivatives in , the target compound’s pyrazole-carboxamide group lacks sulfur but retains hydrogen-bonding capabilities via the carboxamide NH and carbonyl groups. This could enhance solubility compared to sulfur-rich analogs .

Substituent Effects

  • Ethoxy and Methyl Groups :
    The 6-ethoxy and 3-methyl groups on the benzothiazole may improve lipophilicity and metabolic stability compared to unsubstituted benzothiazoles. In contrast, highlights pyrazole derivatives with aryl and substituted phenyl groups, which increase steric bulk but reduce polarity .

Carboxamide Coupling Strategies

The target compound’s carboxamide linkage likely employs coupling reagents similar to those in , such as EDCI/HOBT, which facilitate efficient amide bond formation under mild conditions . This contrasts with the thiosemicarbazide-based synthesis in , which prioritizes sulfur incorporation .

Heterocyclic Ring Formation

The benzo[d]thiazole core may be synthesized via cyclization of thioamide precursors, analogous to methods for benzodioxine-thiadiazole hybrids in . However, the ethoxy and methyl substituents necessitate regioselective functionalization, adding complexity compared to simpler benzodioxine systems .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound (Benzodioxine-Thiadiazole) Compound (Pyrazole Carboxamide) Compound (Triazole-Thione)
Core Scaffold Benzo[d]thiazole + Pyrazole Benzodioxine + Thiadiazole Pyrazole Triazole + Thiocarbonohydrazide
Key Substituents 6-ethoxy, 3-methyl (Bz); 1,5-dimethyl (Pz) 2,3-dihydrobenzo[b][1,4]dioxin Aryl, substituted phenyl Chlorobenzylidene, methanol adduct
Synthetic Method Likely EDCI/HOBT-mediated coupling Thiosemicarbazide + sodium acetate EDCI/HOBT + DIPEA Hydrogen-bonded crystal assembly
Polarity/Lipophilicity Moderate (ethoxy enhances lipophilicity) High (oxygen-rich) Low (bulky aryl groups) High (sulfur-rich)
Potential Bioactivity Antimicrobial, kinase inhibition (inferred) Antimicrobial, antifungal Kinase inhibition Antimicrobial, antitumor

Biological Activity

N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiazole derivatives and features a pyrazole ring, which is significant for its biological activity. The synthesis of this compound typically involves the condensation of 6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives. Various synthetic pathways have been reported, emphasizing the importance of reaction conditions such as solvent choice and temperature to optimize yield and purity .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, a series of 1,5-diaryl pyrazole derivatives showed significant inhibition of inflammatory markers such as TNF-α and IL-6 at concentrations as low as 10 µM . The compound's mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes.

2. Antimicrobial Properties

Compounds within this structural class have also been evaluated for antimicrobial activity. In vitro studies indicated that certain pyrazole derivatives exhibited potent antibacterial effects against various strains including E. coli and S. aureus . The presence of specific functional groups within the structure enhances their efficacy against microbial pathogens.

3. Anticancer Potential

Research into the anticancer properties of related compounds has shown promising results. For example, certain pyrazole derivatives have been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related factors .

Case Studies

A selection of case studies highlights the biological activities associated with this compound:

StudyBiological ActivityFindings
Selvam et al. (2020)Anti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at 10 µM .
Burguete et al. (2020)AntibacterialCompound demonstrated significant activity against E. coli and S. aureus .
Chovatia et al. (2020)AnticancerInduced apoptosis in cancer cell lines; effective at low concentrations .

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